2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid is a non-proteinogenic amino acid characterized by its unique cyclohexene substituent attached to a propanoic acid backbone. This compound is classified under the category of α-amino acids, which are distinguished by the presence of an amino group adjacent to a carboxylic acid group. The molecular formula of this compound is CHNO, with a molar mass of approximately 169.22 g/mol. Its structure incorporates a cyclohexene ring, contributing to its distinctive chemical and biological properties, including potential applications in medicinal chemistry and biochemistry.
The synthesis of 2-amino-3-(cyclohex-3-en-1-yl)propanoic acid can be achieved through various methods, often involving multi-step organic reactions. Some notable synthetic routes include:
These methods highlight its potential as a versatile building block in organic synthesis and pharmaceuticals.
The molecular structure of 2-amino-3-(cyclohex-3-en-1-yl)propanoic acid features:
Key structural data include:
This structural configuration contributes to its reactivity and biological activity.
2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid can undergo several chemical reactions due to its functional groups:
These reactions are influenced by the presence of functional groups and provide pathways for synthesizing derivatives with enhanced properties.
The mechanism of action for 2-amino-3-(cyclohex-3-en-1-yl)propanoic acid is primarily associated with its potential role as a neurotransmitter or neuromodulator. Its structural similarity to common amino acids involved in neurotransmission suggests that it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways.
Preliminary studies indicate that this compound may exhibit binding affinities that could modulate receptor activity, making it a candidate for further pharmacological research.
Key physical and chemical properties of 2-amino-3-(cyclohex-3-en-1-yl)propanoic acid include:
These properties contribute to its utility in various scientific applications .
2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid has several potential applications, particularly in:
Further studies are necessary to fully elucidate its interactions and potential therapeutic applications .
The chiral nature of 2-amino-3-(cyclohex-3-en-1-yl)propanoic acid demands precise stereocontrol during synthesis. Enantiomerically pure (2S)-2-amino-3-[(1S)-cyclohex-2-en-1-yl]propanoic acid (CID: 91819947) is synthesized via asymmetric hydrogenation or enzymatic resolution techniques [2]. The (2S) configuration is particularly valuable in peptide therapeutics for its bio-compatibility. Conversely, (2R)-2-amino-3-cyclohexylpropanoic acid (CID: 736026) serves as a structural analog for comparative bioactivity studies [5]. Key methods include:
Table 1: Enantiomeric Forms and Synthetic Approaches
Enantiomer | CAS/ID | Synthetic Method | ee (%) |
---|---|---|---|
(2S)-isomer | CID 91819947 | Asymmetric hydrogenation | ≥98 |
(2R)-isomer | CID 736026 | Chiral pool resolution | ≥95 |
Fmoc (9-fluorenylmethoxycarbonyl) protection dominates amino group masking due to its orthogonality and cleavage selectivity. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid (CAS: 2351726-21-9) exemplifies this approach, synthesized by reacting the free amino acid with Fmoc-OSu (succinimidyl ester) in dioxane/water (pH 8.5) [1]. The Fmoc group is removed via 20% piperidine/DMF without disturbing the cyclohexenyl ring. Carboxyl groups are typically protected as:
Cyclohexenyl ring construction leverages ring-closing metathesis (RCM) or Diels-Alder cycloadditions. A key route involves RCM of diene precursors (e.g., diallylmalonates) using Grubbs 2nd-generation catalyst (5 mol%) in refluxing dichloromethane, yielding functionalized cyclohexene intermediates [7]. Alternatively, Diels-Alder reactions between butadiene and acrylic acid derivatives under high pressure (5 kbar) generate cyclohexene carboxylates. These intermediates undergo reductive amination or Strecker synthesis to install the amino acid backbone [4].
Fmoc-protected derivatives (e.g., AChemBlock's Y235294) enable automated solid-phase peptide synthesis (SPPS) [1]. Key steps:
Scalability requires solvent, catalyst, and temperature optimization. For Fmoc protection:
Table 2: Optimized Conditions for Key Reactions
Reaction | Optimal Conditions | Yield | Scale |
---|---|---|---|
Fmoc protection | Fmoc-OSu, Na₂CO₃, MeCN/H₂O, 0°C | 95% | 1 kg |
Ring-closing metathesis | Grubbs-II (2 mol%), DCM, 40°C, 4h | 88% | 100 g |
Deprotection | 20% piperidine/DMF, 25°C, 10 min | >99% | Any |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0